molecular formula C8H12O3 B3395568 trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid CAS No. 73831-40-0

trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid

Cat. No.: B3395568
CAS No.: 73831-40-0
M. Wt: 156.18 g/mol
InChI Key: HUZUVHCSCARZQU-IYSWYEEDSA-N
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Description

trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid: is a cyclohexane derivative with a carboxylic acid functional group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several methods, including:

  • Ketone Formation: : Starting from a suitable cyclohexane derivative, the ketone group can be introduced through oxidation reactions.

  • Carboxylic Acid Formation: : The carboxylic acid group can be introduced through oxidation of a corresponding alcohol or aldehyde.

Industrial Production Methods

In an industrial setting, the compound is typically produced through controlled oxidation reactions using catalysts and specific reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions to form derivatives with higher oxidation states.

  • Reduction: : Reduction reactions can convert the ketone group to an alcohol.

  • Substitution: : Substitution reactions can replace the hydrogen atoms on the cyclohexane ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction: : Alcohols.

  • Substitution: : Substituted cyclohexanes with different functional groups.

Scientific Research Applications

trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid: has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves interactions with enzymes or receptors that lead to biological responses.

Comparison with Similar Compounds

trans-2-Methyl-4-oxocyclohexane-1-carboxylic acid: is unique due to its specific structural features. Similar compounds include:

  • Cyclohexanecarboxylic acid

  • 2-Methylcyclohexanone

  • trans-2-Methylcyclohexanecarboxylic acid

These compounds share similarities in their cyclohexane backbone but differ in the placement and type of functional groups.

Properties

IUPAC Name

(1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11)/t5-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZUVHCSCARZQU-IYSWYEEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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